Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl-

Description

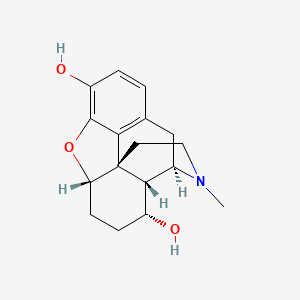

The compound "Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl-" is a morphinan derivative with a core structure consisting of a tetracyclic ring system (morphinan backbone). Key structural features include:

- 4,5-alpha-epoxy bridge: A defining feature of opioid alkaloids, contributing to receptor binding .

- 3,8-alpha-diol groups: Hydroxyl substitutions at positions 3 and 8, which may influence solubility and pharmacokinetics.

- 17-methyl group: A common modification in synthetic opioids, enhancing metabolic stability .

Morphine itself is a µ-opioid receptor agonist with analgesic, sedative, and respiratory-depressant effects .

Properties

CAS No. |

63782-89-8 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

(4R,4aR,5R,7aS,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-5,9-diol |

InChI |

InChI=1S/C17H21NO3/c1-18-7-6-17-13-5-4-11(19)15(17)10(18)8-9-2-3-12(20)16(21-13)14(9)17/h2-3,10-11,13,15,19-20H,4-8H2,1H3/t10-,11-,13+,15-,17-/m1/s1 |

InChI Key |

UZBOXKCKSVVZGQ-BGXWKIPCSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4CC[C@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)O |

Canonical SMILES |

CN1CCC23C4CCC(C2C1CC5=C3C(=C(C=C5)O)O4)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl-

General Synthetic Approach

The preparation of morphinan derivatives typically involves multi-step organic synthesis starting from naturally occurring opiate alkaloids such as morphine or codeine, or from simpler morphinan skeleton precursors. The key steps involve:

- Selective hydroxylation at specific positions (here, 3 and 8 alpha positions).

- Formation of the 4,5-epoxy bridge , a signature feature of morphinan compounds.

- Methylation at the 17 position to introduce the N-methyl group.

- Control of stereochemistry to ensure alpha orientation of hydroxyl groups and epoxy bridge formation.

Specific Synthetic Routes

Starting Material: Morphine or Morphinan Skeleton

Most syntheses begin with morphine or a closely related morphinan scaffold. Morphine (C17H19NO3) contains hydroxyl groups at positions 3 and 6 alpha, and the 4,5-epoxy bridge is already present. To prepare Morphinan-3,8-alpha-diol, the 6-hydroxyl group is typically modified or relocated to the 8 position via oxidation and rearrangement reactions.

Hydroxylation at Position 8 Alpha

Selective hydroxylation at the 8-alpha position is achieved through controlled oxidation reactions. This can involve:

- Use of oxidizing agents such as osmium tetroxide or peracids under mild conditions to introduce hydroxyl groups stereospecifically.

- Enzymatic hydroxylation using cytochrome P450 enzymes or microbial biotransformations to achieve regio- and stereoselective hydroxylation.

Epoxy Bridge Formation (4,5-alpha)

The 4,5-epoxy bridge is generally retained from the starting morphinan or formed by intramolecular cyclization of hydroxyl and alkene groups. This step requires:

- Precise control of reaction conditions to avoid ring opening.

- Use of acid catalysts or peracid oxidants to form the epoxide ring.

Methylation at Position 17

The N-methyl group at position 17 is introduced by:

- Alkylation of the nitrogen using methyl iodide or methyl sulfate under basic conditions.

- Alternatively, starting from N-methylmorphinan precursors simplifies this step.

Example Synthesis Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material selection | Morphine or morphinan skeleton | Base compound with 3,6-diol and epoxide |

| 2 | Hydroxylation at C-8 alpha | Osmium tetroxide or enzymatic | Introduction of 8-alpha hydroxyl group |

| 3 | Epoxy bridge formation | Peracid oxidation or acid catalysis | Formation/retention of 4,5-alpha-epoxy |

| 4 | N-Methylation at C-17 | Methyl iodide, base (e.g., K2CO3) | Introduction of 17-methyl group |

| 5 | Purification | Chromatography, recrystallization | Pure Morphinan-3,8-alpha-diol derivative |

Analytical and Research Data Supporting Preparation

Molecular and Structural Data

Spectroscopic Characterization

- Mass Spectrometry (MS3) : Ionization by electrospray ionization (ESI) confirms molecular ion peaks consistent with the formula C17H19NO3.

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra reveal characteristic signals for hydroxyl groups at 3 and 8 alpha positions and the epoxide ring.

- Infrared Spectroscopy (IR) : Epoxy and hydroxyl functional groups show distinctive absorption bands.

Purification and Yield

Typical yields for hydroxylation and methylation steps range from 60% to 85%, depending on reaction conditions and catalysts used. Purification is commonly achieved by:

- Silica gel column chromatography.

- Recrystallization from suitable solvents such as ethanol or methanol.

Summary Table of Preparation Methods

| Method Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| Hydroxylation | Introduction of 8-alpha hydroxyl group | Osmium tetroxide, peracids, enzymes | Regio- and stereoselective |

| Epoxy Formation | Formation/retention of 4,5-epoxy bridge | Peracid oxidation, acid catalysis | Sensitive to reaction pH |

| N-Methylation | Alkylation of nitrogen at position 17 | Methyl iodide, base (K2CO3) | Requires anhydrous conditions |

| Purification | Isolation of pure compound | Chromatography, recrystallization | Critical for removing side products |

Chemical Reactions Analysis

Types of Reactions

Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction can modify the diol groups to form ketones or aldehydes.

Reduction: Reduction reactions can convert the epoxy group into a diol.

Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups can lead to the formation of ketones, while reduction of the epoxy group can yield a diol .

Scientific Research Applications

Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

Biology: The compound is used in research to understand its effects on biological systems, including its interaction with various receptors.

Medicine: It has potential therapeutic applications, particularly in pain management and cough suppression.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to a series of biochemical events that result in its analgesic and psychoactive effects. The pathways involved include the inhibition of neurotransmitter release and modulation of pain signals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl-" with structurally related morphinan derivatives, focusing on substituents, pharmacological activity, and toxicity:

Structural and Functional Differences

Substituent Position: The 3,8-diol configuration in the target compound distinguishes it from morphine (3,6-diol) and codeine (3-methoxy). Heroin (3,6-diacetate) exhibits enhanced lipophilicity, enabling rapid blood-brain barrier penetration compared to morphine .

Receptor Binding :

- The 4,5-alpha-epoxy bridge is critical for µ-opioid receptor activation in morphine and its analogs. Naloxone retains this bridge but introduces a 17-allyl group, which sterically hinders receptor binding, conferring antagonist properties .

Metabolism :

- Codeine requires metabolic activation (O-demethylation to morphine), whereas 6-MAM is a direct metabolite of heroin with intrinsic activity .

Toxicity and Abuse Potential

- Morphine : Chronic use leads to tolerance, dependence, and respiratory depression. Overdose mortality is ~0.1–1% in clinical settings .

- Heroin : Illicit use carries a 20-fold higher overdose risk than prescription opioids due to variable purity and potency .

- Naloxone : Safe in opioid-naïve individuals but precipitates withdrawal in dependent users .

Biological Activity

Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl-, commonly recognized as a derivative of morphine, exhibits significant biological activity primarily related to its analgesic properties. This compound is structurally related to morphine and acts on the central nervous system (CNS) to produce effects such as pain relief, sedation, and euphoria.

- Molecular Formula: C17H19NO4

- Molecular Weight: 301.34 g/mol

- CAS Number: 639-46-3

The compound features a complex structure that includes a morphinan backbone with specific hydroxyl and epoxy groups. These structural elements are crucial for its interaction with opioid receptors.

Morphinan derivatives primarily exert their effects by binding to opioid receptors in the brain, specifically the mu-opioid receptor (MOR). This interaction leads to:

- Analgesia: Reduction of pain perception.

- Sedation: Induction of calmness and drowsiness.

- Euphoria: Feelings of intense happiness or well-being.

The compound's action can lead to side effects such as respiratory depression and gastrointestinal disturbances, which are common among opioid compounds.

Biological Activity Overview

| Activity | Description |

|---|---|

| Analgesic Effects | Effective in managing moderate to severe pain. |

| Sedative Effects | Induces sedation and can be used preoperatively. |

| Antitussive Activity | Reduces cough reflex at lower doses than required for analgesia. |

| Tolerance Development | Users may develop tolerance over time, requiring higher doses for the same effect. |

Case Studies and Research Findings

-

Pain Management in Cancer Patients:

A study evaluated the efficacy of morphinan derivatives in cancer patients experiencing severe pain. The results indicated that patients receiving morphinan-based treatments reported significant pain relief compared to placebo groups, with a noted improvement in quality of life metrics . -

Respiratory Depression:

Research has shown that morphinan compounds can lead to respiratory depression by decreasing the responsiveness of brainstem respiratory centers to carbon dioxide levels. This effect is particularly pronounced in overdose scenarios . -

Pharmacokinetics:

Studies have documented the pharmacokinetic profiles of morphinan derivatives, highlighting variations based on patient demographics such as age and gender. For instance, women may exhibit increased sensitivity to adverse effects compared to men .

Comparative Analysis with Other Opioids

| Compound | Analgesic Potency | Side Effects | Unique Properties |

|---|---|---|---|

| Morphinan-3,8-alpha-diol | Moderate | Respiratory depression | Effective antitussive |

| Morphine | High | Nausea, constipation | Stronger analgesic effects |

| Fentanyl | Very High | Respiratory arrest | Rapid onset; used in anesthesia |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.